molecular formula C22H25N5O B2709156 1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(o-tolyl)urea CAS No. 1421501-70-3

1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(o-tolyl)urea

Cat. No.: B2709156
CAS No.: 1421501-70-3
M. Wt: 375.476
InChI Key: DKUZNUBYUYPJJL-UHFFFAOYSA-N
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Description

1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(o-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a pyrazole ring, a pyridine ring, and a urea moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(o-tolyl)urea typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the pyridine ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate pyridine derivatives.

    Formation of the urea moiety: The final step involves the reaction of the pyrazole-pyridine intermediate with an isocyanate or carbodiimide to form the urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with applications in drug discovery and development.

    Medicine: As a candidate for the development of new therapeutic agents targeting specific diseases.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(o-tolyl)urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may bind to the active site of an enzyme, inhibiting its function, or interact with a receptor, altering its signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(p-tolyl)urea: Similar structure but with a different substitution pattern on the urea moiety.

    1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(m-tolyl)urea: Another isomer with a different substitution pattern.

Uniqueness

The uniqueness of 1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(o-tolyl)urea lies in its specific substitution pattern, which may confer distinct biological activities and properties compared to its isomers and other similar compounds.

Properties

IUPAC Name

1-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O/c1-16-6-2-5-9-20(16)25-22(28)24-15-18-14-21(17-10-12-23-13-11-17)27(26-18)19-7-3-4-8-19/h2,5-6,9-14,19H,3-4,7-8,15H2,1H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUZNUBYUYPJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2=NN(C(=C2)C3=CC=NC=C3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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